
Quinidine hydrochloride monohydrate
Vue d'ensemble
Description
Le chlorhydrate de quinidine monohydraté est un composé dérivé de l'écorce de l'arbre Cinchona. Il s'agit d'un D-isomère de la quinine et a été historiquement utilisé comme médicament antiarythmique. Ce composé est connu pour sa capacité à restaurer le rythme sinusal normal, à traiter la fibrillation et le flutter auriculaires, et à gérer les arythmies ventriculaires .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le chlorhydrate de quinidine monohydraté est synthétisé à partir de la quinine par une série de réactions chimiques. Le processus implique la conversion de la quinine en quinidine, suivie de l'ajout d'acide chlorhydrique pour former le sel chlorhydrate. L'étape finale implique la cristallisation du composé pour obtenir la forme monohydratée .
Méthodes de production industrielle
La production industrielle du chlorhydrate de quinidine monohydraté implique l'extraction à grande échelle de la quinine à partir de l'écorce de l'arbre Cinchona. La quinine extraite est ensuite soumise à des réactions chimiques pour la convertir en quinidine, suivie de la formation du sel chlorhydrate et de la cristallisation pour obtenir la forme monohydratée .
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de quinidine monohydraté subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former le N-oxyde de quinidine.
Réduction : La réduction du chlorhydrate de quinidine monohydraté peut produire de la dihydroquinidine.
Substitution : Le composé peut subir des réactions de substitution, en particulier au niveau du groupe méthoxy sur le cycle quinoléique.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent des conditions acides ou basiques, en fonction de la nature du substituant.
Principaux produits
Oxydation : N-oxyde de quinidine.
Réduction : Dihydroquinidine.
Substitution : Divers dérivés de la quinidine substituée.
Applications de la recherche scientifique
Le chlorhydrate de quinidine monohydraté a une large gamme d'applications de recherche scientifique :
Chimie : Utilisé comme catalyseur chiral dans la synthèse asymétrique.
Biologie : Étudié pour ses effets sur les canaux ioniques et les voies de signalisation cellulaire.
Médecine : Utilisé dans le traitement des arythmies, du paludisme et d'autres affections.
Industrie : Employé dans le développement de nouveaux produits pharmaceutiques et comme étalon de référence en chimie analytique
Mécanisme d'action
Le chlorhydrate de quinidine monohydraté exerce ses effets en bloquant les canaux sodium et potassium dans les cellules cardiaques. Cette action prolonge le potentiel d'action cellulaire et réduit l'excitabilité et la vitesse de conduction myocardique. Le composé inhibe également les enzymes du cytochrome P450, affectant le métabolisme des médicaments .
Applications De Recherche Scientifique
Pharmacological Properties
Quinidine hydrochloride monohydrate is categorized as a Class IA antiarrhythmic drug. Its primary mechanism involves blocking sodium channels, which prolongs the action potential duration and the refractory period in cardiac tissues. This action helps restore normal sinus rhythm in patients suffering from atrial fibrillation or flutter .
Clinical Applications
- Atrial Fibrillation and Flutter : Quinidine is primarily indicated for converting atrial fibrillation/flutter to normal sinus rhythm. It is especially useful in patients whose symptoms are not adequately controlled by rate-reduction measures .
- Ventricular Arrhythmias : The drug is also used to treat ventricular arrhythmias, although its use in this context requires careful monitoring due to potential side effects .
- Veterinary Medicine : this compound has been employed in veterinary settings, particularly for treating atrial fibrillation in horses. Studies have demonstrated its efficacy in converting atrial fibrillation to sinus rhythm in Thoroughbred racehorses .
Dosage and Administration
The dosing regimen for quinidine varies based on the specific condition being treated and the patient's response:
- For Atrial Fibrillation : Typical dosing involves loading doses followed by maintenance doses adjusted based on plasma concentrations. For horses, a study indicated that a median quinidine concentration of 2.0 μg/mL was associated with successful conversion to sinus rhythm .
Dosage Regimen | Route | Population | Median Concentration |
---|---|---|---|
20 mg/kg (PO) | Oral | Horses | 2.0 μg/mL |
5 mg/kg (IV) | Intravenous | Horses | 2.0 μg/mL |
Case Studies
Several case studies highlight the effectiveness and risks associated with quinidine treatment:
- Equine Atrial Fibrillation Study : A study involving 29 Thoroughbred horses showed that most horses converted to sinus rhythm following administration of quinidine sulfate dihydrate or hydrochloride monohydrate. Adverse effects were noted at higher plasma concentrations (median concentration of 3.8 μg/mL) including depression and tachycardia .
- Human Case Reports : In human medicine, quinidine has been linked to cases of overdose resulting in severe ventricular arrhythmias and hypotension, emphasizing the need for careful monitoring during treatment .
Mécanisme D'action
Quinidine hydrochloride monohydrate exerts its effects by blocking sodium and potassium channels in cardiac cells. This action prolongs the cellular action potential and reduces myocardial excitability and conduction velocity. The compound also inhibits cytochrome P450 enzymes, affecting drug metabolism .
Comparaison Avec Des Composés Similaires
Composés similaires
Quinine : Un autre alcaloïde de l'arbre Cinchona, principalement utilisé comme agent antipaludique.
Sulfate de quinidine : Une autre forme saline de la quinidine, utilisée pour des applications médicales similaires.
Dihydroquinidine : Une forme réduite de la quinidine présentant des propriétés antiarythmiques similaires, mais moins puissantes
Unicité
Le chlorhydrate de quinidine monohydraté est unique en raison de son action de blocage spécifique sur les canaux potassium et de son utilisation dans le traitement de diverses arythmies cardiaques. Sa forme monohydratée offre des avantages en termes de stabilité et de solubilité par rapport aux autres formes .
Activité Biologique
Quinidine hydrochloride monohydrate is a derivative of quinine and is primarily recognized for its roles as an antiarrhythmic agent and an antimalarial drug. Its biological activities are largely attributed to its ability to modulate ion channels, particularly in cardiac and smooth muscle tissues, which has implications for both therapeutic applications and research into channelopathies.
Cardiac Ion Channel Modulation
this compound acts as a Class I antiarrhythmic agent, primarily by blocking voltage-gated sodium (Na) and potassium (K) channels. This blockade prolongs the action potential duration in cardiac tissues, thereby reducing the electrical excitability of cardiac muscle cells. Specifically, it inhibits:
- Sodium Currents (I) : Decreases the phase zero depolarization of action potentials.
- Potassium Currents : Reduces repolarizing K currents such as I, I, and the inward rectifier current I .
This modulation is crucial for managing arrhythmias, as it helps restore normal rhythm by preventing reentrant circuits in the heart.
Smooth Muscle Interaction
In addition to its cardiac effects, quinidine also influences smooth muscle function by blocking specific potassium channels, notably KCa3.1 (IK channels) and KCa5.1 (SK channels). These channels are vital for regulating electrical activity and contractility in various organs, including blood vessels and the gastrointestinal tract . Research indicates that quinidine can inhibit these channels, providing insights into the functional consequences of genetic mutations affecting them .
Antimalarial Activity
This compound exhibits significant antimalarial properties, particularly against Plasmodium vivax and P. malariae. It functions primarily as an intra-erythrocytic schizonticide, disrupting the lifecycle of malaria parasites within red blood cells . Studies have demonstrated that quinidine is over 100 times more active against chloroquine-sensitive strains of P. falciparum compared to its 9-epiquinine counterparts .
Pharmacokinetics and Dosage Regimens
Pharmacokinetic Studies
Pharmacokinetic analyses have been conducted to optimize dosing regimens for quinidine in both human and veterinary medicine. For instance, a study involving Thoroughbred racehorses established that a loading dose of 30 mg/kg followed by maintenance doses could achieve effective plasma concentrations for treating atrial fibrillation .
Dosage Regimen | Loading Dose (mg/kg) | Maintenance Dose (mg/kg) | Median Plasma Concentration (μg/mL) |
---|---|---|---|
Oral Quinidine Sulfate | 30 | 6.5 every 2 hours | 2.0 (range: 0.5–2.7) |
Intravenous Quinidine Hydrochloride | 5 | N/A | Not specified |
Case Studies
Several case studies highlight the clinical applications of this compound:
- Brugada Syndrome Treatment : Quinidine has been successfully used to manage electrical storms in patients with Brugada syndrome, demonstrating its effectiveness in stabilizing heart rhythms during acute episodes .
- Atrial Fibrillation in Horses : A study involving Thoroughbred horses treated with quinidine sulfate dihydrate reported successful conversion to sinus rhythm with monitored plasma concentrations, underscoring its role in veterinary cardiology .
Research Findings
Recent research has focused on the interaction of quinidine with mutated ion channels to understand disease mechanisms better. For example, studies have shown that quinidine exhibits higher potency against specific mutations of KCa channels compared to wild-type forms, which may have implications for treating channelopathies and understanding genetic disorders related to ion channel function .
Propriétés
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH.H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H;1H2/t13-,14-,19+,20-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVZDMWHXVXUBY-KAIFKDDSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30977074 | |
Record name | Quinidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>56.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320896 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6151-40-2 | |
Record name | Quinidine hydrochloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006151402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinidine, monohydrochloride, monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30977074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (8α,9R)-6'-Methoxycinchonan-9-ol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | QUINIDINE HYDROCHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z1PDY5DB92 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.